2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
2-(3-Hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the chromeno[2,3-d]pyrimidin-4(5H)-one class This compound features a chromeno[2,3-d]pyrimidin-4(5H)-one core structure with a 3-hydroxyphenyl group at the 2-position and a methoxy group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multiple steps, starting with the construction of the chromeno[2,3-d]pyrimidin-4(5H)-one core. One common approach is to start with a suitable precursor such as 3-hydroxyphenylacetic acid and perform a series of reactions including cyclization, methoxylation, and further functional group modifications.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
2-(3-Hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.
Medicine: : It has potential therapeutic applications, possibly as an antiviral, antibacterial, or anticancer agent.
Industry: : It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyphenylacetic acid: : A simpler compound with a similar hydroxyphenyl group.
9-Methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: : A related compound without the 3-hydroxyphenyl group.
2-(3-Hydroxyphenyl)ethanol: : Another compound with a hydroxyphenyl group but a different core structure.
Uniqueness
2-(3-Hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is unique due to its specific combination of functional groups and core structure, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-9-methoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-14-7-3-4-10-9-13-17(22)19-16(20-18(13)24-15(10)14)11-5-2-6-12(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHRBNREJHBJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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